2-Naphthalenol, 1-[[(3,4-dimethylphenyl)imino]methyl]-
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Overview
Description
2-Naphthalenol, 1-[[(3,4-dimethylphenyl)imino]methyl]- is a chemical compound known for its unique structure and properties It is a derivative of naphthalenol, featuring a 3,4-dimethylphenyl group attached via an imino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenol, 1-[[(3,4-dimethylphenyl)imino]methyl]- typically involves the condensation reaction between 2-naphthalenol and 3,4-dimethylbenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenol, 1-[[(3,4-dimethylphenyl)imino]methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2-Naphthalenol, 1-[[(3,4-dimethylphenyl)imino]methyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenol, 1-[[(3,4-dimethylphenyl)imino]methyl]- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting cellular processes. The compound may also generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenol, 1-[[2-methyl-4-[(2-methylphenyl)azo]phenyl]azo]-
- 1-Naphthalenol, 1,2,3,4,4a,7,8,8a-octahydro-1,6-dimethyl-4-(1-methylethyl)-
Uniqueness
2-Naphthalenol, 1-[[(3,4-dimethylphenyl)imino]methyl]- is unique due to its specific structural features, such as the imino linkage and the presence of the 3,4-dimethylphenyl group. These characteristics confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
87498-50-8 |
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Molecular Formula |
C19H17NO |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
1-[(3,4-dimethylphenyl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C19H17NO/c1-13-7-9-16(11-14(13)2)20-12-18-17-6-4-3-5-15(17)8-10-19(18)21/h3-12,21H,1-2H3 |
InChI Key |
OWBGHJAGTCDGDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)O)C |
Origin of Product |
United States |
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